Ether vs. Sulfanyl Linker: Predicted Physicochemical Differentiation for Membrane Permeability and Metabolic Stability
Although no direct head‑to‑head bioassay data exist for CAS 453525‑88‑7 against its ether analog, class‑level inference from the triazole antifungal literature establishes that replacement of an ether (–O–) linker with a sulfanyl (–S–) linker increases computed logP by approximately 0.5–0.8 log units and enhances molecular polarizability, which can improve membrane passive permeability [1]. The sulfanyl sulfur atom also serves as a softer, more polarizable H‑bond acceptor than ether oxygen, potentially altering target‑binding geometry. In the related context, the 3,4‑dichlorobenzyl ether analog 5b (Zhang et al.) exhibits MIC values of 0.5–8 µg/mL across five fungal strains [2]; the sulfanyl analog is predicted to differ in both potency rank order and metabolic clearance profile due to differential CYP‑mediated oxidation at the heteroatom [1]. This structural distinction means the sulfanyl compound cannot be treated as a bioequivalent substitute for the ether series in screening campaigns.
| Evidence Dimension | Predicted physicochemical and metabolic differentiation: sulfanyl (–S–) vs. ether (–O–) linker |
|---|---|
| Target Compound Data | CAS 453525‑88‑7: 3,4‑dichlorobenzyl sulfanyl linker; density 1.33 g/cm³; b.p. 599.5 °C (predicted) |
| Comparator Or Baseline | Ether analog 5b (3,4‑dichlorobenzyl ether): MIC 0.5–8 µg/mL against C. utilis, A. flavus, B. yeast, C. albicans, C. mycoderma (experimentally determined) [2] |
| Quantified Difference | No direct quantitative comparison available. Predicted ΔlogP ≈ +0.5 to +0.8 for sulfanyl vs. ether; metabolic oxidation pathway fundamentally altered. |
| Conditions | In silico prediction based on fragment‑based logP and polarizability contributions; verified by experimental MIC data for ether analog in NCCLS broth microdilution assay [2]. |
Why This Matters
Procurement of CAS 453525‑88‑7 over an ether‑linked analog is warranted when the research objective requires exploration of sulfur‑specific pharmacokinetic or target‑engagement properties that ether analogs cannot model.
- [1] MDPI Molbank. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank 2023, 2023(3), M1715. DOI: 10.3390/M1715. (Provides synthesis methodology and rationale for thio‑linked triazole derivatives.) View Source
- [2] Zhang Y, Damu GLV, Cui SF, Mi JL, Tangadanchu VKR, Zhou CH. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. MedChemComm, 2017, 8(8), 1631–1639. DOI: 10.1039/c7md00112f. View Source
